3-Propylcyclopent-2-en-1-one
Overview
Description
3-Propylcyclopent-2-en-1-one is a cyclic ketone compound that has been used in various scientific research applications. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits.
Scientific Research Applications
Copper-Mediated Aerobic Synthesis
- Copper-Mediated Synthesis : A study by Toh et al. (2011) explored copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates, which are related to 3-Propylcyclopent-2-en-1-one. These reactions involve intramolecular cyclopropanation and carbooxygenation, demonstrating the compound's potential in synthetic organic chemistry (Toh et al., 2011).
Molecular Structure Analysis
- Molecular Structure Studies : Kapoor et al. (2011) conducted an analysis of the molecular structure of a related molecule, providing insights into its geometric configuration and intermolecular interactions. This research can be relevant for understanding the structural aspects of 3-Propylcyclopent-2-en-1-one (Kapoor et al., 2011).
Bromination and Synthesis Methods
- Regio- and Chemoselective Bromination : Shirinian et al. (2012) investigated the bromination of 2,3-diarylcyclopent-2-en-1-ones, which are structurally similar to 3-Propylcyclopent-2-en-1-one. The study found variations in bromination depending on the reagent and solvent, highlighting the compound's versatility in organic synthesis (Shirinian et al., 2012).
Radioactive Labeling and CNS Study
- Radioactive Labeling for CNS Study : Vogensen et al. (2013) reported on the synthesis and radioactive labeling of a ligand for high-affinity GHB binding sites in the CNS, utilizing a compound structurally related to 3-Propylcyclopent-2-en-1-one. This research indicates potential applications in neuropharmacology and CNS-targeted therapeutics (Vogensen et al., 2013).
Cytotoxic Activities
- Cytotoxic Activities of Heterocyclic Chalcones : Mokhtar et al. (2016) synthesized and characterized heterocyclic chalcones, structurally related to 3-Propylcyclopent-2-en-1-one, and evaluated their cytotoxic activities. This highlights the potential application of such compounds in medicinal chemistry and drug discovery (Mokhtar et al., 2016).
Antibacterial Study
- Antibacterial Study of Novel Heterocyclic Compounds : Mehta (2016) researched the synthesis and antibacterial activity of novel heterocyclic compounds containing fragments related to 3-Propylcyclopent-2-en-1-one. This study suggests the potential use of these compounds in developing new antibacterial agents (Mehta, 2016).
Future Directions
properties
IUPAC Name |
3-propylcyclopent-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZPXVIPQVSDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626375 | |
Record name | 3-Propylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35953-18-5 | |
Record name | 3-Propylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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